
Dichromium tricarbonate
Overview
Description
Dichromium tricarbonate: is a compound formed from the reaction of carbonic acid (H₂CO₃) with chromium This compound is part of a broader class of chromium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, chromium salt typically involves the reaction of chromium compounds with carbonic acid. One common method is the reaction of chromium(III) oxide (Cr₂O₃) with carbonic acid. The reaction conditions usually require a controlled environment to ensure the proper formation of the salt.
Industrial Production Methods: Industrial production of chromium salts, including carbonic acid, chromium salt, often involves the oxidation roasting of chromite ore (FeCr₂O₄). The process includes grinding the ore, mixing it with sodium carbonate and limestone, and then roasting it at high temperatures (950-1250°C). The resulting product is leached with water to obtain a solution containing sodium chromate, which is then further processed to produce various chromium salts .
Chemical Reactions Analysis
Types of Reactions: Dichromium tricarbonate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium can exist in multiple oxidation states, and the compound can participate in redox reactions.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Acidic and Basic Conditions: The compound can react under both acidic and basic conditions, depending on the desired reaction pathway.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state chromium compounds, while reduction reactions may yield lower oxidation state compounds .
Scientific Research Applications
Chemistry: In chemistry, carbonic acid, chromium salt is used as a catalyst in various organic reactions. Its ability to undergo redox reactions makes it valuable in synthetic chemistry.
Biology: In biological research, chromium salts are studied for their potential role in glucose metabolism and insulin sensitivity. Chromium is an essential trace element in the human diet, and its compounds are investigated for their biological effects.
Medicine: Chromium salts, including carbonic acid, chromium salt, are explored for their potential therapeutic applications. They are studied for their role in managing diabetes and other metabolic disorders.
Industry: In industry, chromium salts are used in the production of pigments, tanning of leather, and as corrosion inhibitors. Their vibrant colors make them valuable in the manufacturing of dyes and paints .
Mechanism of Action
The mechanism of action of carbonic acid, chromium salt involves its ability to participate in redox reactions. Chromium in the compound can switch between different oxidation states, facilitating various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that are sensitive to changes in oxidation states. For example, chromium can enhance the activity of certain enzymes involved in glucose metabolism .
Comparison with Similar Compounds
Chromium(III) chloride (CrCl₃): Another chromium salt with similar redox properties.
Chromium(III) sulfate (Cr₂(SO₄)₃): Used in tanning and as a mordant in dyeing.
Chromium(III) nitrate (Cr(NO₃)₃): Used in the preparation of other chromium compounds.
Uniqueness: Dichromium tricarbonate is unique due to its specific combination of carbonic acid and chromium, which imparts distinct properties compared to other chromium salts. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility .
Q & A
Q. Basic: What are the established synthetic routes for dichromium tricarbonate, and how can researchers optimize yield and purity?
Methodological Answer:
Synthesis of this compound typically involves controlled reactions between chromium precursors (e.g., chromium(III) salts) and carbonate sources under inert atmospheres to prevent oxidation or hydrolysis. Key steps include:
- Precursor Selection : Use high-purity chromium chloride or nitrate paired with ammonium carbonate to minimize side reactions.
- Reaction Conditions : Optimize pH (8–10), temperature (40–60°C), and reaction time (12–24 hrs) to favor product formation .
- Purification : Employ recrystallization or column chromatography to isolate the compound, followed by characterization via IR spectroscopy and elemental analysis to confirm purity .
Yield Optimization : Conduct fractional factorial experiments to identify critical variables (e.g., molar ratios, stirring rate) and use response surface methodology (RSM) for parameter refinement .
Q. Advanced: How do computational models assist in understanding the electronic structure and bonding in this compound?
Methodological Answer:
Density functional theory (DFT) calculations can elucidate the coordination geometry, oxidation states, and ligand interactions in this compound:
- Model Building : Start with crystallographic data (if available) or analogous structures (e.g., uranyl tricarbonate frameworks) to construct initial geometries .
- Electronic Analysis : Calculate partial density of states (PDOS) to identify Cr-Cr bonding interactions and ligand-to-metal charge transfer effects.
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to validate models .
Challenges : Address discrepancies between theory and experiment by refining basis sets or incorporating solvation effects .
Q. Basic: What spectroscopic and diffraction techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonate symmetric/asymmetric stretching modes (ν1 ~1050 cm⁻¹, ν3 ~1450 cm⁻¹) and Cr-O vibrations (400–600 cm⁻¹) to confirm ligand coordination .
- X-ray Diffraction (XRD) : Use single-crystal XRD to resolve the crystal structure, noting potential challenges due to air sensitivity. Powder XRD can assess phase purity .
- XPS : Analyze Cr 2p3/2 peaks (~576–578 eV) to distinguish between Cr(III) and Cr(VI) oxidation states .
Data Interpretation : Cross-reference with databases like ICSD or CCDC for structural analogs, ensuring alignment with thermodynamic data (e.g., bond lengths) .
Q. Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for this compound?
Methodological Answer:
Contradictions often arise from variations in synthesis conditions or measurement techniques. To address this:
- Meta-Analysis : Systematically review literature using inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized measurement protocols) .
- Reproducibility Tests : Replicate key studies under controlled conditions (e.g., inert gloveboxes, calibrated instruments) to isolate experimental variables .
- Error Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) to identify anomalous data points and recalculate thermodynamic parameters (ΔHf, ΔG) .
Case Study : If decomposition enthalpies conflict, use thermogravimetric analysis (TGA) paired with mass spectrometry to track gas evolution (e.g., CO2) and validate mechanisms .
Q. Basic: What are the best practices for conducting a systematic literature review on this compound?
Methodological Answer:
- Database Selection : Prioritize ACS Publications, RSC Databases, and SpringerLink using keywords like “chromium tricarbonate” and “Cr2(CO3)3” .
- Source Evaluation : Exclude non-peer-reviewed or non-English studies unless translated and validated via tools like Google Scholar Translate .
- Taxonomy Development : Categorize findings by synthesis methods, characterization techniques, and applications. Use citation managers (e.g., Zotero) to track sources .
Gaps Identification : Highlight understudied areas (e.g., aqueous stability, catalytic properties) for future research .
Q. Advanced: What experimental strategies can elucidate the decomposition pathways of this compound under varying environmental conditions?
Methodological Answer:
- In Situ Monitoring : Use synchrotron-based XRD or FTIR to track structural changes in real-time during thermal/oxidative stress .
- Isotopic Labeling : Introduce <sup>13</sup>C-labeled carbonate to trace CO2 release pathways via mass spectrometry .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to determine activation energies for decomposition steps .
Data Integration : Combine experimental results with computational models (e.g., molecular dynamics simulations) to propose a unified decomposition mechanism .
Q. Basic: How should researchers design experiments to assess the reactivity of this compound with common ligands?
Methodological Answer:
- Ligand Screening : Test reactivity with halides, amines, and carboxylates in aqueous/non-aqueous solvents. Monitor via UV-Vis spectroscopy for chromic ligand exchange signatures .
- Competitive Binding Studies : Use Job’s method to determine stoichiometry and stability constants (log β) for ligand-Cr complexes .
- Control Experiments : Include blank reactions (no ligand) and reference systems (e.g., CrCl3 + ligands) to distinguish specific tricarbonate interactions .
Q. Advanced: What interdisciplinary approaches are effective for studying the environmental fate of this compound?
Methodological Answer:
- Geochemical Modeling : Use PHREEQC to predict solubility and speciation in groundwater systems under varying pH and redox conditions .
- Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to this compound and measure bioaccumulation via ICP-MS .
- Field Sampling : Collaborate with environmental scientists to collect soil/water samples near industrial sites, correlating Cr levels with historical usage data .
Properties
CAS No. |
6449-00-9 |
---|---|
Molecular Formula |
C3Cr2O9 |
Molecular Weight |
284.02 g/mol |
IUPAC Name |
chromium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Cr/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
XHFVDZNDZCNTLT-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Cr+3].[Cr+3] |
Origin of Product |
United States |
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